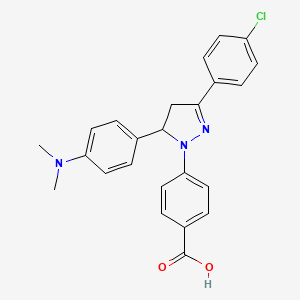

4-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

説明

This compound is a pyrazoline derivative characterized by a central 4,5-dihydro-1H-pyrazole ring substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a 4-(dimethylamino)phenyl group. The pyrazoline core is further linked to a benzoic acid moiety via a methylene bridge at the 1-position.

Pyrazolines are well-documented for their pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects . However, the specific biological profile of this compound remains underexplored in the provided literature.

特性

IUPAC Name |

4-[5-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O2/c1-27(2)20-11-5-17(6-12-20)23-15-22(16-3-9-19(25)10-4-16)26-28(23)21-13-7-18(8-14-21)24(29)30/h3-14,23H,15H2,1-2H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBXQRTYZFWXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a member of the pyrazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the biological activities associated with this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, aminopyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study reported that related pyrazole compounds had IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Aminopyrazoles have been noted for their ability to reduce inflammation in various models. In vitro studies showed that certain derivatives could influence LPS-induced glial inflammation and oxidative neurotoxicity in neuronal cell lines . This suggests that our compound may also exhibit similar anti-inflammatory effects.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The presence of phenolic groups in the structure may enhance its antioxidant capacity. Previous studies have demonstrated that related compounds possess strong antioxidant activities across various assays (e.g., ABTS, FRAP), indicating a promising profile for the compound under consideration .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly affect potency and selectivity against target cells. For example, introducing different alkyl or aryl groups at position N1 can lead to variations in antiproliferative activity against cancer cells .

Case Study 1: Anticancer Activity

A study focused on a series of pyrazole derivatives demonstrated that one particular derivative exhibited a significant reduction in cell viability in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines with growth inhibition percentages of 54.25% and 38.44%, respectively . This highlights the potential application of our compound in cancer therapy.

Case Study 2: Neuroprotective Effects

In vivo studies showed that certain aminopyrazole derivatives could reduce microglial activation and astrocyte proliferation in models of neuroinflammation . Such findings suggest that our compound may serve as a lead structure for developing neuroprotective agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | IC50 values ranging from 73 to 84 mg/mL | |

| Anti-inflammatory | Reduced LPS-induced inflammation | |

| Antioxidant | Strong activity in ABTS and FRAP assays |

Table 2: Structure-Activity Relationship Insights

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

A comparison of key structural and functional attributes with analogous pyrazoline derivatives is summarized below:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The benzenesulfonamide group in enhances carbonic anhydrase inhibition due to its strong hydrogen-bonding capacity, contrasting with the benzoic acid group in the target compound, which may exhibit weaker enzyme interaction but improved solubility.

Halogen Substituent Impact: Chlorophenyl groups (as in the target compound and ) improve lipophilicity and membrane permeability compared to non-halogenated analogs. However, brominated analogs (e.g., ) may exhibit stronger van der Waals interactions but reduced metabolic stability .

Hybrid Scaffolds :

- Thiazole-triazole hybrids (e.g., ) demonstrate enhanced antimicrobial activity due to synergistic interactions between heterocyclic moieties. The target compound’s benzoic acid group may limit such synergies but could favor anti-inflammatory or analgesic applications .

Physicochemical and Computational Insights

- Electrostatic Potential: Computational studies using tools like Multiwfn could elucidate differences in charge distribution between the target compound and sulfonamide/thiazole analogs, guiding structure-activity relationship (SAR) optimization.

- Crystal Packing : Structural data from isostructural chloro/bromo derivatives (e.g., ) suggest that halogen atoms influence intermolecular contacts (e.g., C–X···π interactions), which may correlate with crystallinity or stability in drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。